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Compound of Interest

Compound Name: Ttbk1-IN-2

Cat. No.: B15143731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tau Tubulin

Kinase 1 (TTBK1) inhibitors, with a focus on publicly available data for well-characterized

compounds. Due to the limited specific information on a compound designated "Ttbk1-IN-2,"

this document will use data from extensively profiled inhibitors such as BIIB-TTBKi (also known

as BGN31 or TTBK1-IN-1) and other published tool compounds to illustrate the principles of

TTBK1 inhibitor selectivity.

Core Concept: Targeting TTBK1 in
Neurodegenerative Disease
TTBK1 is a neuron-specific serine/threonine kinase implicated in the pathological

hyperphosphorylation of tau and TDP-43, key proteins in the pathology of Alzheimer's disease,

frontotemporal dementia (FTD), and amyotrophic lateral sclerosis (ALS).[1][2][3][4] The

development of potent and selective TTBK1 inhibitors is a promising therapeutic strategy to

mitigate the progression of these devastating neurodegenerative disorders.[4][5] A critical

aspect of developing such inhibitors is a thorough understanding of their selectivity profile to

minimize off-target effects and ensure therapeutic efficacy.
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The following tables summarize the in vitro and in-cell potency of various reported TTBK1

inhibitors.

Table 1: Biochemical Potency of TTBK1/2 Inhibitors

Compound
TTBK1 IC50
(nM)

TTBK2 IC50
(nM)

Notes Reference

BGN18 13-18 13-18

A potent, brain-

penetrant

azaindazole-

based inhibitor.

[5]

BGN31 (BIIB-

TTBKi / TTBK1-

IN-1)

15 8.2

Demonstrates

high potency

against both

TTBK1 and

TTBK2.

[6]

BGN8 60 -

An earlier

azaindazole

analog.

[5]

AMG28 805-816 988

Originally

designed as a

NIK inhibitor.

[7]

Compound 3 805-816 384
An analog of

AMG28.
[7]

Table 2: Cellular Target Engagement of TTBK1 Inhibitors
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Compound
In-Cell TTBK1
IC50 (nM)

Cell Line Assay Type Reference

BGN8 571 - - [5]

BGN18 259 - - [5]

AMG28 5,000-13,000 HEK293 NanoBRET [7]

Compound 3 5,000-13,000 HEK293 NanoBRET [7]

Table 3: Off-Target Kinase Profile of BIIB-TTBKi (75mg/kg in vivo)

Kinase Percent Inhibition Notes Reference

TTBK1/TTBK2 >90%
On-target

engagement.
[8][9]

Off-Target Kinase 1 >50%

One of only three off-

target kinases

inhibited by more than

50%.

[8][9]

Off-Target Kinase 2 >50%

One of only three off-

target kinases

inhibited by more than

50%.

[8][9]

Off-Target Kinase 3 >50%

One of only three off-

target kinases

inhibited by more than

50%.

[8][9]

Experimental Protocols
Biochemical Kinase Inhibition Assay (Example)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test

compound against TTBK1.
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Reagents and Materials:

Recombinant human TTBK1 enzyme

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ATP

Substrate (e.g., a synthetic peptide derived from Tau or a generic kinase substrate like

myelin basic protein)

Test compound (serial dilutions)

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

96- or 384-well plates

Procedure:

Add kinase buffer, recombinant TTBK1 enzyme, and the substrate to the wells of the

assay plate.

Add the test compound at various concentrations (typically a 10-point serial dilution). A

DMSO control is used for 0% inhibition and a no-enzyme control for 100% inhibition.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent like

ADP-Glo™. The luminescence signal is proportional to the amount of ADP generated and

thus, the kinase activity.

Plot the percentage of kinase inhibition against the logarithm of the compound

concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a method to

quantify compound binding to a target protein in living cells.

Principle: The assay utilizes a target protein (TTBK1) fused to a NanoLuc® luciferase

enzyme. A fluorescent tracer that binds to the active site of the kinase is added to the cells.

When the tracer is bound to the TTBK1-NanoLuc® fusion protein, energy transfer occurs

upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that

competes with the tracer for binding to the kinase will disrupt this energy transfer, leading to

a decrease in the BRET signal.

Procedure:

HEK293 cells are transiently transfected with a plasmid encoding the NLuc-TTBK1 fusion

protein.

The transfected cells are plated in 96- or 384-well plates.

The cells are treated with a serial dilution of the test compound.

The NanoBRET™ tracer is added to the wells.

The NanoBRET™ Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor

(610 nm) emission signals are measured.

The BRET ratio is calculated (acceptor emission/donor emission).

IC50 values are determined by plotting the BRET ratio against the compound

concentration.

Visualizations
TTBK1 Signaling Pathway
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Caption: TTBK1 signaling pathway and point of intervention.

Kinase Selectivity Assay Workflow
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Caption: Workflow for determining kinase inhibitor selectivity.
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On-Target vs. Off-Target Effects
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Caption: On-target vs. potential off-target effects of a TTBK1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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